(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol
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Overview
Description
(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol is a naturally occurring indole diterpenoid compound produced by the fungus Penicillium janthinellum. It belongs to a class of fungal secondary metabolites known for their complex structures and diverse biological activities. This compound is particularly noted for its tremorgenic effects, which cause tremors in mammals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol involves several key steps. One notable synthetic route includes the photo-Nazarov cyclization of a 3-acylindole precursor, which initially provides the thermodynamically preferred cis-hydrindanone. This intermediate undergoes reduction and conversion to cyclopentadiene, followed by dihydroxylation and hydrogenation to yield the indoline. The trans-system is generated by a stereospecific hydride shift on a dioxaphospholane under Grainger’s conditions .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. Most production methods are still in the research and development phase, focusing on optimizing yields and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: (2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often employ reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: this compound is used to investigate the biological pathways and effects of tremorgenic mycotoxins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its tremorgenic and antimicrobial properties.
Industry: Its insecticidal properties make it a candidate for developing natural pesticides.
Mechanism of Action
(2S,3R,6S,8R,9R,12S,15S,21S,22R)-2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol is part of a broader family of indole diterpenoids, which includes compounds like janthitrem A, paxilline, and lolitrem B. While these compounds share a common indole diterpenoid core, they differ in their specific functional groups and biological activities. For instance, janthitrem A is more potent in its tremorgenic effects compared to janthitrem B, likely due to the presence of an 11,12-epoxy group .
Comparison with Similar Compounds
- Janthitrem A
- Paxilline
- Lolitrem B
- Penitrem D
- Shearinine D
These compounds highlight the structural diversity and unique biological activities within the indole diterpenoid family .
Properties
CAS No. |
73561-90-7 |
---|---|
Molecular Formula |
C37H47NO5 |
Molecular Weight |
585.8 g/mol |
IUPAC Name |
2,3,23,23,25,25-hexamethyl-8-prop-1-en-2-yl-7,24-dioxa-31-azaoctacyclo[15.14.0.02,15.03,12.06,11.018,30.020,28.022,27]hentriaconta-1(17),10,18,20(28),26,29-hexaene-9,12,21-triol |
InChI |
InChI=1S/C37H47NO5/c1-18(2)31-27(39)16-25-28(42-31)10-11-35(7)36(8)19(9-12-37(25,35)41)13-23-21-14-22-20(15-26(21)38-32(23)36)24-17-33(3,4)43-34(5,6)29(24)30(22)40/h14-17,19,27-31,38-41H,1,9-13H2,2-8H3 |
InChI Key |
FYYNBFCZCKFSKS-UHFFFAOYSA-N |
SMILES |
CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC(C8C7O)(C)C)(C)C)C)O)C)O |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H](C=C2[C@@H](O1)CC[C@]3([C@]2(CC[C@@H]4[C@@]3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC([C@H]8[C@@H]7O)(C)C)(C)C)C)O)C)O |
Canonical SMILES |
CC(=C)C1C(C=C2C(O1)CCC3(C2(CCC4C3(C5=C(C4)C6=CC7=C(C=C6N5)C8=CC(OC(C8C7O)(C)C)(C)C)C)O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Janthitrem B; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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